molecular formula C15H22FNO4S B2864458 N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 1351645-96-9

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2864458
CAS No.: 1351645-96-9
M. Wt: 331.4
InChI Key: VOPNMIYAYNJDIU-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a cyclohexyl group, a hydroxyethyl group, and a fluorinated methoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclohexyl-2-hydroxyethylamine and the fluorinated methoxybenzenesulfonamide. These components are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: In the medical field, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be explored for therapeutic purposes.

Industry: In industry, this compound can be used in the development of new materials or as a component in various chemical processes.

Mechanism of Action

The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-cyclohexyl-2-hydroxyethyl)urea

  • 2-cyclohexylethanol

  • N-cyclohexyl-N'- (2-hydroxyethyl)urea

Uniqueness: N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide is unique due to its fluorinated methoxybenzenesulfonamide group, which imparts distinct chemical and biological properties compared to similar compounds. This fluorine atom can significantly affect the compound's reactivity and interaction with biological targets.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO4S/c1-21-15-8-7-12(9-13(15)16)22(19,20)17-10-14(18)11-5-3-2-4-6-11/h7-9,11,14,17-18H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPNMIYAYNJDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CCCCC2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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